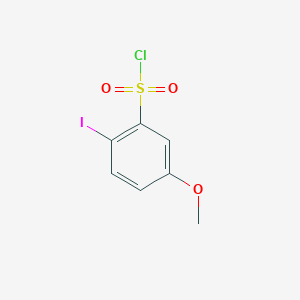

2-Iodo-5-methoxybenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

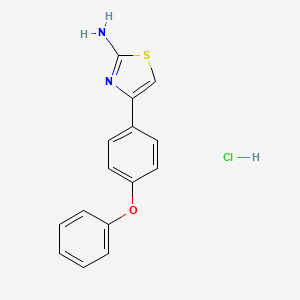

2-Iodo-5-methoxybenzenesulfonyl chloride is a compound that is related to a family of iodine-containing aromatic sulfonyl chlorides. These compounds are of interest due to their potential use in various chemical reactions, particularly as catalysts or reagents in the synthesis of other organic molecules. The presence of the iodine atom and the sulfonyl chloride group in the molecule suggests that it could be involved in electrophilic aromatic substitution reactions or serve as an oxidizing agent.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, 2-iodoxybenzenesulfonic acid, a compound with a similar structure, can be generated in situ from 2-iodobenzenesulfonic acid or its sodium salt and has been used as a highly efficient and selective catalyst for the oxidation of alcohols . Another related synthesis involves the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . These methods highlight the reactivity of iodine and sulfonyl chloride functional groups in creating complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Iodo-5-methoxybenzenesulfonyl chloride has been characterized by X-ray crystallography. For example, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides have been determined, revealing the steric and electronic properties that influence their reactivity . These structural analyses are crucial for understanding the reactivity and potential applications of 2-Iodo-5-methoxybenzenesulfonyl chloride.

Chemical Reactions Analysis

Compounds with iodine and sulfonyl chloride functionalities are known to participate in various chemical reactions. For instance, 2-iodoxybenzenesulfamides, which are structurally related to 2-Iodo-5-methoxybenzenesulfonyl chloride, have been used to selectively oxidize benzylic alcohols to aldehydes . The reactivity of these compounds is often attributed to the formation of reactive hypervalent iodine species that can act as electrophiles in organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-methoxybenzenesulfonyl chloride can be inferred from related compounds. For example, 2-iodoxybenzenesulfonic acid has been described as an extremely active catalyst, suggesting that it is likely soluble in organic solvents and may have a relatively low barrier for reaction due to the ionic character of the intramolecular hypervalent iodine-OSO2 bond . The solubility and stability of these compounds in various solvents are important for their practical use in chemical synthesis.

科学的研究の応用

Versatile Sulfonating Agent : 2-Iodo-5-methoxybenzenesulfonyl chloride is recognized as a versatile sulfonating agent. It is useful for the preparation of sulfonamides and can serve as an N-protecting group in various chemical syntheses. Its physical properties and solubility in different solvents make it a valuable compound in organic chemistry (Raheja & Johnson, 2001).

Catalyst in Cyclization Reactions : It has been used as a catalyst in the cyclization of N-methoxyethanesulfonamides with M-chloroperoxybenzoic acid, leading to the formation of 1-methoxy-3,4-dihydro-1 H-2,1-benzothiazine 2,2-dioxides. This demonstrates its role in facilitating significant chemical transformations (Moroda & Togo, 2008).

In Vibrational Spectroscopic Studies : The compound has been extensively studied in vibrational spectroscopic research. It contributes to the understanding of molecular geometry, charge transfer interactions, and non-linear optical activity, making it significant in material science and spectroscopy (Nagarajan & Krishnakumar, 2018).

Hydrolysis Studies in Surfactant Systems : Its kinetics of hydrolysis have been analyzed in mixed systems with surfactants and cyclodextrins, providing insights into the characteristics of such mixed systems. This research is essential for understanding the interactions in cyclodextrin-surfactant systems (García‐Río et al., 2007).

In the Development of Anti-HBV Agents : This compound has been used in the modification of paeonol-phenylsulfonyl derivatives, showing potent antiviral effects against HBV. This highlights its potential application in medical research, particularly in the development of antiviral medications (Huang et al., 2016).

As a Reagent in Analytical Chemistry : It serves as a novel reagent in the quantitative analysis of valiolamine in biological samples, demonstrating its utility in bioanalytical methods and pharmaceutical quality control (Wang et al., 2010).

In Synthesis and Enzyme Inhibitory Activities : The compound is involved in the synthesis of therapeutic agents like 1,2,4-triazole analogues, showing significant enzyme inhibitory activities. This is important for the development of new drugs and therapeutic agents (Virk et al., 2018).

特性

IUPAC Name |

2-iodo-5-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUTEOEJCFDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-methoxybenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

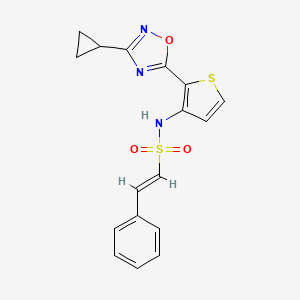

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)

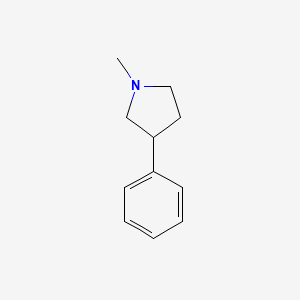

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

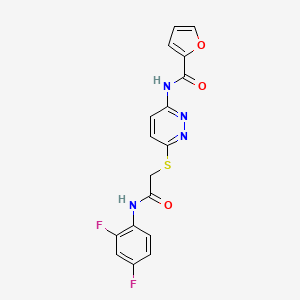

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)